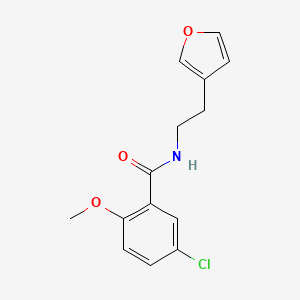
5-chloro-N-(2-(furan-3-yl)ethyl)-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-chloro-N-(2-(furan-3-yl)ethyl)-2-methoxybenzamide” is likely to be an aromatic compound due to the presence of a benzamide and furan ring. Benzamides and furans are common structures in many bioactive compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the aromatic nature of the benzamide and furan rings. The chlorine, methoxy, and ethyl groups would be substituents on this planar structure .Chemical Reactions Analysis
As an aromatic compound, this molecule could undergo electrophilic aromatic substitution reactions. The electron-donating methoxy group and electron-withdrawing chlorine atom would direct these reactions to specific positions on the benzamide ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. As an aromatic compound, it would likely be relatively stable and resistant to oxidation. The presence of the polar amide group could also impart some degree of water solubility .Scientific Research Applications
Molar Refraction and Polarizability
A study by Sawale et al. (2016) examined the antiemetic drug 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate, focusing on its molar refraction and polarizability in aqueous solutions. The research highlighted the linear relationship between drug concentration and both density and refractive index, contributing to understanding the drug's physical properties in solution Sawale, R., Kalyankar, T., George, R., & Deosarkar, S. (2016).
Bioactive Compounds Synthesis
Abdel Hafez, O. M., Ahmed, K., & Haggag, E. (2001) reported on the synthesis of potentially bioactive compounds from Visnaginone, involving reactions that produced various derivatives including chalcones and pyrazoline derivatives. This work contributes to the chemical synthesis field by exploring novel bioactive compounds with potential therapeutic applications Abdel Hafez, O. M., Ahmed, K., & Haggag, E. (2001).
Anticancer and Antiangiogenic Activity
Romagnoli et al. (2015) designed and synthesized a series of 3-arylaminobenzofuran derivatives to target the colchicine site on tubulin, showing significant in vitro and in vivo anticancer and antiangiogenic activities. This study illustrates the potential of benzofuran derivatives in developing novel cancer therapies Romagnoli, R., Baraldi, P., Kimatrai Salvador, M., et al. (2015).
Spectroscopy of Glibenclamide Hydrogels
Delgadillo-Armendariz, N. L., Rangel-Vázquez, N., & García-Castañón, A.-I. (2014) conducted a study on the structure of glibenclamide in hydrogels, using spectroscopy to analyze molecular interactions. This research is significant for pharmaceutical sciences, especially in the formulation and characterization of drug delivery systems Delgadillo-Armendariz, N. L., Rangel-Vázquez, N., & García-Castañón, A.-I. (2014).
Biobased Polyesters
Jiang, Y., Woortman, A., Alberda van Ekenstein, G. A. V., et al. (2014) explored the enzymatic synthesis of polyesters using 2,5-bis(hydroxymethyl)furan, a biobased rigid diol, demonstrating the potential for creating sustainable polymeric materials. This study provides insights into the use of renewable resources in polymer science Jiang, Y., Woortman, A., Alberda van Ekenstein, G. A. V., et al. (2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-chloro-N-[2-(furan-3-yl)ethyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3/c1-18-13-3-2-11(15)8-12(13)14(17)16-6-4-10-5-7-19-9-10/h2-3,5,7-9H,4,6H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHOKJRLQVQNNPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

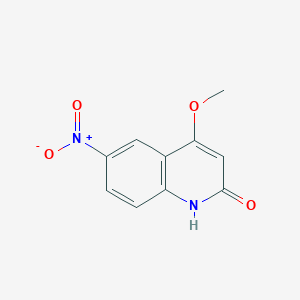
![2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2924878.png)
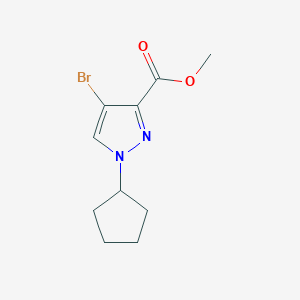

![N,N-diethyl-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2924881.png)
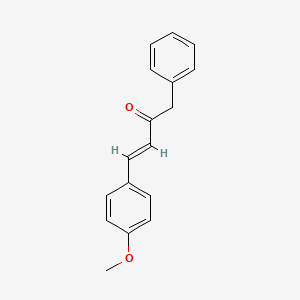
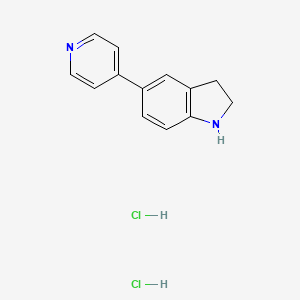
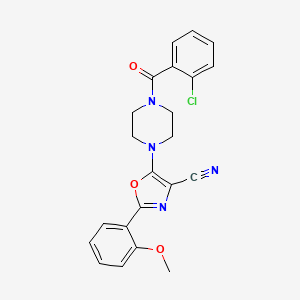
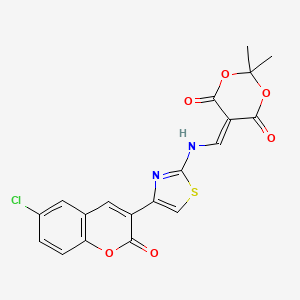
![1-(3-methoxyphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2924891.png)
![4-[(3-Phenyl-1,2-oxazol-5-yl)methyl]-1-quinazolin-4-ylpiperidin-4-ol](/img/structure/B2924892.png)

![3-(6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-(trifluoromethyl)benzyl)propanamide](/img/structure/B2924897.png)
![8,9-Dimethoxy-2-(4-nitrophenyl)-5-{[3-(trifluoromethyl)benzyl]thio}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2924898.png)